![molecular formula C23H21ClN2O3S B2397043 3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-72-7](/img/structure/B2397043.png)

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

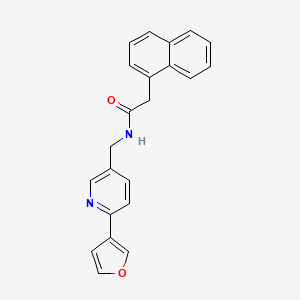

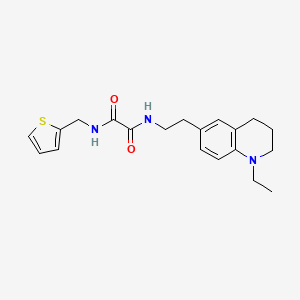

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, substituted with a 4-chlorobenzyl group and a 3,4-diethoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis . By inhibiting Cyt-bd, it disrupts the ATP production, leading to energy depletion in the bacteria .

Pharmacokinetics

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) , suggesting that it has good bioavailability.

Result of Action

The compound’s action results in significant antimycobacterial activity. It has been observed to have ATP IC 50 values from 6 to 54 μM against all strains in the presence of Q203 , indicating its potent antimycobacterial activity.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in the bacterial strain can affect the compound’s potency

Biochemical Analysis

Biochemical Properties

The compound 3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with various enzymes and proteins. It has been observed to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme found in Mycobacterium tuberculosis

Cellular Effects

The effects of this compound on cells are significant. It has been observed to have antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound influences cell function by inhibiting the activity of Cyt-bd, thereby affecting the energy metabolism of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Cyt-bd. By inhibiting this enzyme, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its antimycobacterial activity .

Temporal Effects in Laboratory Settings

It has been observed to exhibit antimycobacterial activity with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .

Metabolic Pathways

Its inhibition of Cyt-bd suggests that it may be involved in the energy metabolism pathway of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and 3,4-diethoxyphenyl substituents. Key steps may include:

Cyclization: Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors.

Substitution: Introduction of the 4-chlorobenzyl group via nucleophilic substitution reactions.

Etherification: Attachment of the 3,4-diethoxyphenyl group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced or replaced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Thieno[3,2-d]pyrimidin-4-amines: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar core structure but with different substitution patterns.

Uniqueness

3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRQSEIMBKYAHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide](/img/structure/B2396960.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)

![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)